molecular formula C13H10O3 B1295825 2-(Cyclopropanecarbonyl)indene-1,3-dione CAS No. 6286-26-6

2-(Cyclopropanecarbonyl)indene-1,3-dione

Cat. No. B1295825
CAS RN: 6286-26-6
M. Wt: 214.22 g/mol
InChI Key: NDILTBZMYAMYJH-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarbonyl)indene-1,3-dione is a compound that can be considered a derivative of indene-1,3-dione with a cyclopropanecarbonyl group attached. While the specific compound is not directly discussed in the provided papers, the related chemistry and structural motifs of cycloalkane-1,3-diones are well represented. These compounds, including cyclopentane-1,3-dione and cyclohexane-1,3-dione, are of interest due to their potential use as isosteres for carboxylic acids and their applications in drug design .

Synthesis Analysis

The synthesis of cycloalkane-1,3-dione derivatives, which are structurally related to 2-(Cyclopropanecarbonyl)indene-1,3-dione, can be achieved through various methods. One efficient method for synthesizing cycloalkane-1,3-dione-2-spirocyclopropanes involves the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate with powdered K2CO3 in EtOAc at room temperature. This method has been applied to various cycloalkane-1,3-diones, including cyclopentanedione and cyclohexanedione, and could potentially be adapted for the synthesis of 2-(Cyclopropanecarbonyl)indene-1,3-dione .

Molecular Structure Analysis

The molecular structure of cycloalkane-1,3-diones is characterized by the presence of a dione moiety, which is also a key feature of 2-(Cyclopropanecarbonyl)indene-1,3-dione. The electronic properties of these compounds can be influenced by the nature of the substituents and the ring size of the cycloalkane. For example, cyclobutene-1,2-diones have been studied for their spectroscopic properties and theoretical calculations, which show that electron donation by substituents enhances the negative charge on oxygen . These insights into the electronic structure could be relevant to understanding the reactivity of 2-(Cyclopropanecarbonyl)indene-1,3-dione.

Chemical Reactions Analysis

Cycloalkane-1,3-diones participate in various chemical reactions, including cycloaddition and retroelectrocyclization reactions. For instance, 2-(dicyanomethylene)indan-1,3-dione, a related compound, undergoes [2 + 2] cycloaddition-retroelectrocyclization and [4 + 2] hetero-Diels-Alder reactions with electron-rich alkynes. These reactions are influenced by the use of Lewis acids, which can enhance the formation of specific adducts . Such reactivity patterns could be anticipated for 2-(Cyclopropanecarbonyl)indene-1,3-dione when reacting with suitable partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloalkane-1,3-diones are influenced by their acidity, lipophilicity, and structural versatility. Cyclopentane-1,3-diones, for example, exhibit pKa values similar to carboxylic acids, making them effective isosteres for this functional group. These properties are crucial for the design of potent thromboxane A2 receptor antagonists, as demonstrated by the synthesis and evaluation of cyclopentane-1,3-dione derivatives . The physical and chemical properties of 2-(Cyclopropanecarbonyl)indene-1,3-dione would likely be shaped by the presence of the cyclopropanecarbonyl group and the indene-1,3-dione core.

properties

IUPAC Name

2-(cyclopropanecarbonyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11(7-5-6-7)10-12(15)8-3-1-2-4-9(8)13(10)16/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDILTBZMYAMYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278776
Record name MLS002638115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropanecarbonyl)indene-1,3-dione

CAS RN

6286-26-6
Record name MLS002638115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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